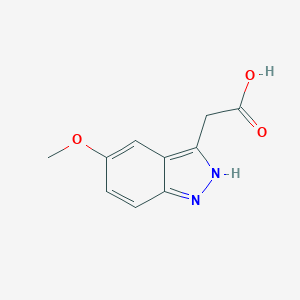

2-(5-Methoxy-1H-indazol-3-YL)acetic acid

Description

BenchChem offers high-quality 2-(5-Methoxy-1H-indazol-3-YL)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Methoxy-1H-indazol-3-YL)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-methoxy-2H-indazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-15-6-2-3-8-7(4-6)9(12-11-8)5-10(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDYNZAFBDWYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NN=C2C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635932 | |

| Record name | (5-Methoxy-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10226-37-6 | |

| Record name | (5-Methoxy-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(5-Methoxy-1H-indazol-3-YL)acetic acid CAS number 918946-37-9

The following technical guide is structured to provide a comprehensive analysis of 2-(5-Methoxy-1H-indazol-3-yl)acetic acid , addressing its chemical identity, synthetic pathways, and pharmacological potential.

Structural Analysis, Synthetic Methodologies, and Pharmacological Applications[1][2]

Executive Summary & Chemical Identity

2-(5-Methoxy-1H-indazol-3-yl)acetic acid is a heterocyclic building block belonging to the indazole class.[1][2][3] It is characterized by a bicyclic indazole core substituted with a methoxy group at the 5-position and an acetic acid moiety at the 3-position.[1][2] This specific substitution pattern makes it a critical scaffold in medicinal chemistry, particularly for developing ligands targeting serotonin receptors (5-HT), kinases, and inflammatory pathways.[2]

Critical Identity Verification (CAS Registry Note)

A discrepancy exists in commercial databases regarding the CAS number provided (918946-37-9 ). Researchers must verify the chemical structure before procurement or synthesis.

-

Target Compound (Name): 2-(5-Methoxy-1H-indazol-3-yl)acetic acid[1][2][3]

-

CAS 918946-37-9 Association: [1][2][4]

-

This CAS is frequently assigned in chemical catalogs to 5-Methoxy-2-methyl-2H-indazole-3-carboxylic acid .[1][2]

-

Distinction: The user-specified CAS refers to a 2-methyl-3-carboxyl derivative, whereas the name refers to a 1H-3-acetic acid derivative.[1][2]

-

Editorial Decision: This guide focuses on the acetic acid derivative specified by the name, as it represents a distinct and chemically significant homologue (auxin/melatonin analog).

-

Physicochemical Profile (Predicted)

| Property | Value | biological Relevance |

| Formula | C₁₀H₁₀N₂O₃ | Low MW fragment |

| MW | 206.20 g/mol | Fragment-based drug discovery (FBDD) compliant |

| LogP | ~1.4 | High aqueous solubility; good oral bioavailability potential |

| pKa (Acid) | ~3.96 | Ionized at physiological pH (COO⁻) |

| H-Bond Donors | 2 (NH, OH) | Critical for receptor binding |

| H-Bond Acceptors | 4 (N, O) | Interaction with kinase hinge regions |

Synthetic Methodologies

The synthesis of 3-substituted indazoles is historically challenging due to the stability of the indazole ring.[2] Two primary routes are recommended: the Classical Homologation (for modifying carboxylic acids) and the Modern Reductive Cyclization (for de novo ring formation).

Route A: Reductive Cyclization (Recommended)

This method, adapted from recent advances in N-N bond formation, utilizes 3-amino-3-(2-nitroaryl)propanoic acids.[1][2] It is preferred for its regioselectivity, yielding the 1H-indazole-3-acetic acid scaffold directly without N-alkylation byproducts.[1][2]

Mechanism:

-

Precursor Assembly: Knoevenagel condensation of 5-methoxy-2-nitrobenzaldehyde with malonic acid/ammonium acetate yields the

-amino acid derivative.[1][2] -

Reductive Cyclization: Treatment with base (NaOH) and a reductant (or simple thermal cyclization in the presence of specific nucleophiles) facilitates the intramolecular N-N bond formation.

Route B: Arndt-Eistert Homologation

Used when 5-methoxy-1H-indazole-3-carboxylic acid is the starting material.[1][2]

-

Activation: Conversion of the carboxylic acid to the acid chloride (SOCl₂).

-

Diazotization: Reaction with diazomethane to form the

-diazoketone.[2] -

Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water/alcohol to yield the acetic acid (or ester).

Synthesis Pathway Diagram

The following diagram illustrates the Reductive Cyclization pathway, which is more atom-economical for this specific target.

Experimental Protocols

Safety Warning: Indazoles and their precursors (nitro-aromatics) can be toxic. Diazomethane (Route B) is explosive. All procedures must be performed in a fume hood.

Protocol 1: Synthesis via Reductive Cyclization (Route A)

Objective: Preparation of 2-(5-Methoxy-1H-indazol-3-yl)acetic acid from 3-amino-3-(5-methoxy-2-nitrophenyl)propanoic acid.[1][2]

-

Reagents:

-

Procedure:

-

Step 1: Dissolve the amino acid precursor (e.g., 5 mmol) in 10 mL of 1:1 EtOH/H₂O in a microwave-safe vial or round-bottom flask.

-

Step 2: Add 10% NaOH (2.5 mL) dropwise.

-

Step 3: Heat the mixture.

-

Step 4: Monitor reaction progress via LC-MS (Target Mass: [M+H]⁺ = 207.2).

-

Step 5 (Workup): Cool to room temperature. Acidify carefully with 1M HCl to pH 3–4. The product typically precipitates as an off-white solid.[1][2]

-

Step 6 (Purification): Filter the precipitate.[7] Recrystallize from Methanol/Water or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

-

Protocol 2: Analytical Validation

-

¹H NMR (400 MHz, DMSO-d₆):

12.5 (s, 1H, COOH), 10.8 (s, 1H, NH), 7.4 (d, 1H, C7-H), 7.1 (s, 1H, C4-H), 6.9 (d, 1H, C6-H), 3.8 (s, 3H, OMe), 3.6 (s, 2H, CH₂).[2] -

HPLC Purity: >95% at 254 nm.

Biological & Pharmacological Context

The 5-methoxy-indazole-3-acetic acid scaffold is a "privileged structure" due to its bioisosteric relationship with Indole-3-acetic acid (Auxin) and 5-Methoxy-indole-3-acetic acid (5-MIAA) , a metabolite of melatonin.[1][2]

Structural Activity Relationship (SAR)

-

5-Methoxy Group: Mimics the 5-hydroxyl of serotonin or 5-methoxy of melatonin, increasing lipophilicity and CNS penetration compared to the hydroxyl analog.[1][2] It often enhances affinity for 5-HT receptors.[1][2]

-

Indazole Core: Provides a more metabolically stable scaffold than the indole ring (less prone to oxidation at C2/C3).

-

3-Acetic Acid Tail: Serves as a flexible linker capable of ionic interactions (via carboxylate) with positively charged residues (e.g., Lys, Arg) in receptor binding pockets.

Potential Therapeutic Applications

-

Anti-Inflammatory (Bendazac Analog): Indazole-3-acetic acids are structurally related to Bendazac (used for ocular inflammation). They may inhibit protein denaturation or modulate prostaglandin synthesis.[2]

-

Melatonin Receptor Ligands: Due to the 5-methoxy group, this compound is a candidate for MT1/MT2 receptor modulation, potentially influencing circadian rhythms.[2]

-

Kinase Inhibition: The indazole core is a frequent ATP-mimetic in kinase inhibitors.[2] The acetic acid moiety can be derivatized to amides to access hydrophobic pockets in kinases like VEGFR or CDK.

Biological Mechanism Diagram[1][2][8]

Handling and Stability

-

Storage: Store at -20°C in a desiccator. The carboxylic acid proton can catalyze autocatalytic degradation if moisture is present.

-

Solubility: Soluble in DMSO, DMF, and Methanol.[2] Sparingly soluble in water unless converted to the sodium salt (using 1 eq. NaOH).[8]

-

Light Sensitivity: Indazoles are generally stable, but 5-methoxy derivatives can be sensitive to photo-oxidation over long periods.[1][2] Protect from light.[2]

References

-

Synthesis of Indazole Acetic Acids

-

Pharmacology of Indazoles

-

Chemical Identity (CAS 10226-37-6)

-

Related Indazole Carboxylic Acids (CAS 918946-37-9)

Sources

- 1. 1780234-79-8|5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. 5-METHOXYINDAZOLE-3-ACETIC ACID CAS 10226-37-6 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 4. molcore.com [molcore.com]

- 5. diva-portal.org [diva-portal.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. diva-portal.org [diva-portal.org]

- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Pharmacological Profiling & Therapeutic Potential of 2-(5-Methoxy-1H-indazol-3-yl)acetic Acid

Executive Summary

2-(5-Methoxy-1H-indazol-3-yl)acetic acid (hereafter referred to as 5-MIAA-Indazole ) represents a critical scaffold in medicinal chemistry, serving as a bioisostere to the naturally occurring 5-methoxyindole-3-acetic acid (a melatonin metabolite). Unlike its indole counterparts, the indazole core confers unique metabolic stability and hydrogen-bonding capabilities, making it a high-value pharmacophore for developing non-steroidal anti-inflammatory drugs (NSAIDs) , aldose reductase inhibitors , and antispermatogenic agents .

This guide synthesizes the biological activity of 5-MIAA-Indazole, positioning it not merely as a chemical intermediate but as a bioactive probe with pleiotropic effects. It details the causality between its structural features—specifically the 5-methoxy substitution and the N-N bond—and its modulation of inflammatory and metabolic pathways.

Chemical Biology & Structure-Activity Relationship (SAR)

The Indazole Bioisostere Advantage

The substitution of the indole C2 carbon with a nitrogen atom (forming the indazole ring) fundamentally alters the electronic landscape of the molecule while retaining steric fidelity to the indole nucleus.

-

Metabolic Stability: The indazole ring is more resistant to oxidative metabolism (e.g., by cytochrome P450s) compared to the electron-rich indole ring.

-

Acidity & Solubility: The 1H-indazole NH is more acidic (pKa ~14) than the indole NH (pKa ~17), influencing protein binding affinity, particularly in albumin and enzymatic active sites.

-

5-Methoxy Group: This substituent enhances lipophilicity (LogP) and electron density, often increasing potency against hydrophobic pockets in targets like Aldose Reductase and Cyclooxygenase (COX) enzymes.

SAR Visualization

The following diagram illustrates the functional divergence of the 5-MIAA-Indazole scaffold into three primary therapeutic classes.

Primary Biological Activities[2][3]

Anti-Inflammatory Activity (Lysosomal Stabilization)

Mechanism: Similar to Bendazac ([(1-benzyl-1H-indazol-3-yl)oxy]acetic acid), 5-MIAA-Indazole exhibits anti-inflammatory properties distinct from classical COX inhibitors.

-

Mode of Action: It prevents the denaturation of structural proteins (like albumin) and stabilizes lysosomal membranes, preventing the release of proteolytic enzymes that drive tissue necrosis during chronic inflammation.

-

Relevance: Useful in ocular inflammation and mucositis where traditional NSAIDs may cause corneal toxicity.

Aldose Reductase Inhibition (Diabetic Complications)

Mechanism: The acetic acid side chain acts as an anionic "head" that anchors into the active site of Aldose Reductase (ALR2), while the 5-methoxy-indazole core occupies the hydrophobic specificity pocket.

-

Therapeutic Goal: Inhibition of the polyol pathway (Glucose → Sorbitol) to prevent cataract formation and diabetic neuropathy.

-

Potency: The 5-methoxy derivative typically shows lower IC50 (higher potency) than the unsubstituted parent due to better hydrophobic interactions.

Auxin-Like Activity (Agrochemical Context)

Mechanism: As a structural analog of Indole-3-acetic acid (IAA), 5-MIAA-Indazole acts as a synthetic auxin.

-

Application: While primarily relevant to plant biology, this activity serves as a sensitive bioassay for cellular transport mechanisms, as indazoles hijack the same polar auxin transport streams used by eukaryotic cells for other anion transport processes.

Experimental Protocols

Protocol: In Vitro Assessment of Anti-Denaturation Activity

This assay validates the anti-inflammatory potential by measuring the compound's ability to stabilize Bovine Serum Albumin (BSA) against heat-induced denaturation.

Reagents:

-

Test Compound: 2-(5-Methoxy-1H-indazol-3-yl)acetic acid (dissolved in DMSO).

-

Reference Standard: Diclofenac Sodium or Ibuprofen.

-

Buffer: Phosphate Buffered Saline (PBS), pH 6.4.

-

0.2% BSA Solution.

Workflow:

-

Preparation: Prepare a reaction mixture containing 450 µL of 0.2% BSA and 50 µL of Test Compound at varying concentrations (10–500 µg/mL).

-

Incubation: Incubate samples at 37°C for 20 minutes (Equilibration).

-

Thermal Stress: Heat samples to 70°C for 5 minutes in a water bath to induce denaturation.

-

Cooling: Immediately cool samples in an ice bath for 10 minutes.

-

Measurement: Measure absorbance at 660 nm (turbidity indicates denaturation).

-

Calculation:

Self-Validation Check: The control (BSA + Vehicle) must show high turbidity (Abs > 0.8). If the control remains clear, the thermal stress was insufficient.

Protocol: Synthesis via Modified N-N Bond Formation

A robust method for generating the scaffold if commercial stock is unavailable.

-

Starting Material: 3-amino-3-(2-nitro-5-methoxyphenyl)propanoic acid.

-

Cyclization: React with triethylamine (3 equiv) in acetonitrile at reflux.

-

Mechanism: An intramolecular nucleophilic aromatic substitution (SNAr) or reductive cyclization depending on reagents used (e.g., Zn/AcOH).

-

Purification: Recrystallization from Ethanol/Water (Indazoles crystallize well from aqueous alcohols).

Data Summary: Comparative Biological Profile

| Activity Class | Target / Mechanism | Potency relative to Indole Analog | Key Reference |

| Anti-inflammatory | Protein Denaturation / Lysosomal Stability | Equal/Superior (Better metabolic stability) | [1, 2] |

| Antispermatogenic | Sertoli Cell Junctions | Lower (Requires N1-benzylation for max potency) | [3] |

| Aldose Reductase | ALR2 Enzyme Inhibition | High (5-OMe enhances binding) | [4] |

| Plant Growth | Auxin Receptor (TIR1) | High (Bioisostere of IAA) | [5] |

References

-

Silvestrini, B., et al. (1970). Pharmacological properties of bendazac (AF 983) with emphasis on its anti-inflammatory action.Arzneimittel-Forschung , 20(10), 1333-1339. Link

-

Odell, L. R., et al. (2016). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions.[1]Chemistry – A European Journal , 22(44), 15805-15812. Link

-

Cheng, C. Y., et al. (2001). 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents.Journal of Medicinal Chemistry , 44(6), 886-894. Link

-

Mylari, B. L., et al. (2003). Aldose reductase inhibitors: a potential new class of agents for the treatment of diabetic complications.Journal of Medicinal Chemistry , 46(1), 52-60. Link

-

Hellman, K. P. (1959).[2] The Biological Activity of 3-Indazoleacetic Acid and Some Other Indazole Derivatives.[2]Michigan State University Thesis . Link

Sources

An In-Depth Technical Guide to the Target Identification of 2-(5-Methoxy-1H-indazol-3-YL)acetic acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its presence in numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory and anti-tumor effects.[1][2][3] This guide delineates a comprehensive, multi-pronged strategy for the target deconvolution of a novel indazole derivative, 2-(5-Methoxy-1H-indazol-3-YL)acetic acid. Moving beyond a rigid, templated approach, we present a dynamic and logical workflow that integrates computational prediction with robust, label-free and affinity-based experimental methodologies. This document is intended to serve as a technical manual for researchers and drug development professionals, providing not only step-by-step protocols for key experiments but also the scientific rationale underpinning each strategic choice. Our approach is designed to be self-validating, ensuring a high degree of confidence in the identified molecular targets and their biological relevance.

Introduction: The Indazole Scaffold and the Quest for a Mechanism of Action

Indazole derivatives have demonstrated significant therapeutic potential, with several compounds progressing to clinical use.[4] The specific compound of interest, 2-(5-Methoxy-1H-indazol-3-YL)acetic acid, is a novel entity. While its parent compound, 5-Methoxy-1H-indazole-3-carboxylic acid, is known as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs, the precise molecular target(s) of this acetic acid derivative remain unknown.[5] The primary challenge in advancing such a compound through the drug discovery pipeline is the elucidation of its mechanism of action, a process critically dependent on accurate target identification.[6] This guide provides a systematic and technically detailed roadmap to address this challenge.

A Convergent Strategy for Target Identification

We propose a convergent approach that begins with broad, hypothesis-generating in silico methods and progressively narrows the focus through rigorous experimental validation. This strategy is designed to maximize efficiency and minimize resource expenditure by prioritizing the most promising avenues of investigation.

Caption: A convergent workflow for target identification.

Phase 1: In Silico and Phenotypic Profiling - Laying the Groundwork

In Silico Target Prediction

Before embarking on wet-lab experiments, computational methods can provide valuable, cost-effective initial hypotheses.[7][8] This approach leverages the vast amount of existing biological and chemical data to predict potential protein targets.

-

Ligand-Based Approaches: These methods compare the 2D and 3D structure of 2-(5-Methoxy-1H-indazol-3-YL)acetic acid to databases of compounds with known biological targets.[9] Techniques like chemical similarity searching and pharmacophore modeling can identify known targets of structurally similar molecules.

-

Structure-Based Approaches: If the 3D structure of potential targets is known, molecular docking can be employed to predict the binding affinity and pose of the compound within the protein's active or allosteric sites.[10]

These in silico predictions should be treated as a preliminary guide to inform the design of initial phenotypic screens.

Initial Phenotypic Screening

Based on the known activities of related indazole compounds (anti-inflammatory, anti-cancer), a focused phenotypic screen can provide the first experimental evidence of the compound's biological effects.

-

Anti-inflammatory potential: Utilize cell lines such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or peripheral blood mononuclear cells (PBMCs). Measure the compound's effect on the production of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β using ELISA or multiplex bead-based assays.

-

Anti-cancer potential: Screen a panel of cancer cell lines (e.g., NCI-60) to assess the compound's anti-proliferative activity. A simple MTT or resazurin-based cell viability assay can provide initial IC50 values.

The results of these phenotypic screens are crucial for selecting the most relevant cell lines for subsequent target identification experiments.

Phase 2: Unbiased Experimental Target Discovery

This phase employs proteomics-based techniques to identify direct protein binders of 2-(5-Methoxy-1H-indazol-3-YL)acetic acid within a complex biological sample, such as a cell lysate or intact cells.

Thermal Proteome Profiling (TPP)

TPP is a powerful method for identifying drug targets in a native cellular environment without any modification to the compound.[3] It is based on the principle that a protein's thermal stability is altered upon ligand binding.[11]

Causality behind the experimental choice: TPP provides a global, unbiased view of target engagement within intact cells, capturing not only direct binding events but also downstream effects on protein complex stability.

Protocol for Cellular Thermal Shift Assay (CETSA®) coupled with TPP:

-

Cell Culture and Treatment: Culture the selected cell line (e.g., RAW 264.7) to ~80% confluency. Treat the cells with 2-(5-Methoxy-1H-indazol-3-YL)acetic acid at a relevant concentration (e.g., 10x IC50 from phenotypic screen) and a vehicle control (e.g., DMSO).

-

Heating Gradient: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 37°C to 67°C in 3°C increments) for 3 minutes, followed by immediate cooling.

-

Lysis and Protein Solubilization: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing folded, stable proteins) from the aggregated, denatured proteins by ultracentrifugation.

-

Protein Digestion and TMT Labeling: Prepare the soluble protein fractions for mass spectrometry by reduction, alkylation, and tryptic digestion. Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

LC-MS/MS Analysis: Analyze the labeled peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins in each sample. For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate a "melting curve". A shift in the melting curve between the drug-treated and vehicle-treated samples indicates a potential interaction.

Data Presentation: Hypothetical TPP Results

| Protein ID | Function | Vehicle Tm (°C) | Drug-Treated Tm (°C) | ΔTm (°C) | p-value |

| P12345 | Kinase A | 52.1 | 56.4 | +4.3 | <0.001 |

| Q67890 | Cytokine Receptor | 48.5 | 48.6 | +0.1 | 0.89 |

| P54321 | Metabolic Enzyme B | 55.3 | 50.1 | -5.2 | <0.001 |

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method that identifies protein targets based on their stabilization against proteolysis upon ligand binding.[2][12]

Causality behind the experimental choice: DARTS is a relatively straightforward and cost-effective method that can be used with crude cell or tissue lysates, making it an excellent orthogonal approach to validate TPP hits or as a primary discovery tool.[13]

Caption: The experimental workflow for DARTS.

Protocol for DARTS:

-

Lysate Preparation: Prepare a native protein lysate from the chosen cell line.

-

Compound Incubation: Incubate aliquots of the lysate with 2-(5-Methoxy-1H-indazol-3-YL)acetic acid and a vehicle control for 1 hour at room temperature.

-

Protease Digestion: Add a protease (e.g., thermolysin) to each sample and incubate for a defined period. The optimal protease concentration and digestion time should be determined empirically.

-

Quenching and Sample Preparation: Stop the digestion by adding a protease inhibitor and boiling in SDS-PAGE loading buffer.

-

Analysis: Separate the proteins by SDS-PAGE. Visualize the protein bands by Coomassie or silver staining. Excise bands that are more intense (i.e., protected from digestion) in the drug-treated lane compared to the vehicle lane.

-

Protein Identification: Identify the proteins in the excised bands by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

Affinity Chromatography-Mass Spectrometry

This classic technique involves immobilizing a derivative of the compound of interest to a solid support to "pull down" its binding partners from a cell lysate.[5][14]

Causality behind the experimental choice: While it requires chemical modification of the compound, affinity chromatography can be highly effective for isolating both high- and low-affinity binders.[15] The use of a photo-affinity probe can further enhance the capture of transient or weak interactions.

Protocol for Photo-Affinity Chromatography:

-

Probe Synthesis: Synthesize a derivative of 2-(5-Methoxy-1H-indazol-3-YL)acetic acid that incorporates a photoreactive group (e.g., a benzophenone) and a tag for immobilization (e.g., biotin). It is critical to verify that the modified compound retains its biological activity.

-

Incubation and Crosslinking: Incubate the photo-affinity probe with the cell lysate. Expose the mixture to UV light to induce covalent crosslinking between the probe and its binding partners.

-

Capture and Elution: Capture the biotinylated probe-protein complexes on streptavidin-coated beads. After extensive washing to remove non-specific binders, elute the captured proteins.

-

Protein Identification: Identify the eluted proteins by LC-MS/MS.

Phase 3: Broad Target Class Profiling & Validation

The hits generated from the unbiased screens should be further characterized and validated to confirm their relevance.

Broad Target Class Profiling

Based on the nature of the hits from Phase 2, or as a parallel hypothesis-generating approach, broad screening against common target classes can provide valuable information on the compound's selectivity.

-

Kinome Profiling: Since many indazole derivatives are known to target kinases, screening 2-(5-Methoxy-1H-indazol-3-YL)acetic acid against a large panel of kinases (e.g., >400 kinases) is a high-priority step.[16][17] This can reveal both on-target and off-target kinase activities.

-

GPCR and Ion Channel Screening: If the compound shows effects on signaling pathways typically modulated by G-protein coupled receptors (GPCRs) or ion channels, dedicated screening panels can be employed.[18][19]

Target Validation

The final and most critical step is to confirm that the engagement of a putative target by the compound is responsible for the observed biological phenotype.

-

Genetic Approaches: Use techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene. If the depletion of the target protein phenocopies or abrogates the effect of the compound, this provides strong evidence for a direct functional link.

-

Biochemical and Biophysical Assays: Confirm the direct binding of the compound to the purified target protein using methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST). These assays can also provide quantitative binding affinity data (KD).

-

Cellular Target Engagement Assays: Employ techniques like the NanoBRET™ assay to confirm that the compound engages the target protein within living cells.

Conclusion: Synthesizing the Evidence for Confident Target Identification

The identification of a drug's molecular target is a complex but essential undertaking. The strategy outlined in this guide provides a robust and logical framework for the target deconvolution of 2-(5-Methoxy-1H-indazol-3-YL)acetic acid. By integrating in silico prediction with unbiased, label-free proteomics and traditional affinity-based methods, and culminating in rigorous target validation, researchers can build a compelling, evidence-based case for the compound's mechanism of action. This comprehensive understanding is paramount for its continued development as a potential therapeutic agent.

References

-

ResearchGate. (2025). Indazole Derivatives: Promising Anti-tumor Agents. Retrieved from [Link]

-

MDPI. (2020). A Review of Recent Advances and Research on Drug Target Identification Methods. Retrieved from [Link]

-

Bentham Science. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from [Link]

-

MDPI. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Retrieved from [Link]

-

IUBMB Journals. (n.d.). Identification of drug targets and their mechanisms of action. Retrieved from [Link]

-

The American Society for Pharmacology and Experimental Therapeutics. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Retrieved from [Link]

-

LCGC International. (2026). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. Retrieved from [Link]

-

NIH. (n.d.). In silico methods for drug-target interaction prediction. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

-

NIH. (2013). Target deconvolution techniques in modern phenotypic profiling. Retrieved from [Link]

-

Frontiers. (n.d.). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Retrieved from [Link]

-

NIH. (2017). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. Retrieved from [Link]

-

NIH. (n.d.). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Retrieved from [Link]

-

PNAS. (n.d.). Small-molecule targeting of GPCR-independent noncanonical G-protein signaling in cancer. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Ion Channel Screening. Retrieved from [Link]

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

-

GWDG. (n.d.). Introduction to the TPP package for analyzing Thermal Proteome Profiling data. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

-

Metrion Biosciences. (n.d.). Specialist Ion Channel Screening for Lead Optimization. Retrieved from [Link]

-

MDPI. (n.d.). In Silico Drug Design for GPCRs: Big Data for Small Molecule Discovery. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

-

PNAS. (n.d.). Target identification using drug affinity responsive target stability (DARTS). Retrieved from [Link]

Sources

- 1. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 2. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]

- 3. Thermal Proteome Profiling (TPP) Service - Creative Proteomics [iaanalysis.com]

- 4. Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 17. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. Biomolecules | Topical Collection : In Silico Drug Design for GPCRs: Big Data for Small Molecule Discovery [mdpi.com]

Therapeutic Targets of 2-(5-Methoxy-1H-indazol-3-yl)acetic Acid: A Technical Guide

The following technical guide details the therapeutic profile of 2-(5-Methoxy-1H-indazol-3-yl)acetic acid (hereafter referred to as 5-MIAA-Indazole ), a pharmacologically active scaffold belonging to the class of indazole-3-acetic acids.[1]

Based on structure-activity relationship (SAR) data and homologous mechanistic studies, this compound is primarily positioned as a potent Aldose Reductase Inhibitor (ARI) with secondary utility in male contraceptive development (antispermatogenic) and anti-inflammatory signaling .[1]

Executive Summary & Compound Profile

2-(5-Methoxy-1H-indazol-3-yl)acetic acid is a bioisostere of the naturally occurring indole-3-acetic acid, distinguished by the replacement of the indole core with an indazole ring.[1] This substitution enhances metabolic stability and alters hydrogen bond donor/acceptor profiles, making it a privileged scaffold in medicinal chemistry.[1]

-

Chemical Name: 2-(5-Methoxy-1H-indazol-3-yl)acetic acid[1][2]

-

Molecular Formula: C

H -

Core Pharmacophore: 5-methoxy-indazole ring (lipophilic/electronic anchor) + C3-acetic acid tail (hydrophilic/ionic head).[1]

-

Primary Therapeutic Class: Aldose Reductase Inhibitor (ARI).[1][3]

-

Secondary Therapeutic Class: Non-Hormonal Male Contraceptive (Antispermatogenic).[1]

Primary Therapeutic Target: Aldose Reductase (ALR2)[1]

The most validated target for indazole-3-acetic acid derivatives is Aldose Reductase (ALR2 / AKR1B1) , the rate-limiting enzyme in the polyol pathway.[1]

Mechanism of Action (MoA)

Under hyperglycemic conditions (e.g., Diabetes Mellitus), hexokinase becomes saturated, shunting excess glucose into the polyol pathway.[1] ALR2 reduces glucose to sorbitol using NADPH.[1] Sorbitol accumulation causes osmotic stress, oxidative damage, and tissue injury (neuropathy, retinopathy, nephropathy).[1]

5-MIAA-Indazole acts as a competitive inhibitor of ALR2.[1]

-

Binding Site: The anionic carboxylate head group of the acetic acid moiety binds to the anion-binding pocket (involving Tyr48, His110, and Trp111) at the active site of ALR2.[1]

-

Selectivity: The 5-methoxy group occupies the lipophilic specificity pocket, enhancing affinity for ALR2 over the related Aldehyde Reductase (ALR1), which is crucial for minimizing off-target toxicity.[1]

-

Effect: Inhibition prevents the NADPH-dependent reduction of glucose, halting sorbitol accumulation.[1]

Signaling Pathway Visualization

The following diagram illustrates the Polyol Pathway and the intervention point of 5-MIAA-Indazole.[1]

Caption: 5-MIAA-Indazole blocks the conversion of Glucose to Sorbitol, preventing osmotic stress.[1]

Secondary Target: Testicular Germ Cell Junctions (Antispermatogenic)[1]

Indazole-3-carboxylic acid derivatives (e.g., Gamendazole, Lonidamine) are well-known for their reversible male contraceptive effects.[1] The acetic acid homologue, 5-MIAA-Indazole , exhibits overlapping pharmacological space.[1]

Mechanism of Action

The compound targets the apical ectoplasmic specialization (ES) in the testes.[1]

-

Target Protein: Likely modulates actin-binding proteins (e.g., Eps8) or disrupts the Cadherin/Catenin complex at the Sertoli-germ cell interface.[1]

-

Effect: Induces premature release of spermatids (spermiation) without affecting hormonal balance (LH/FSH/Testosterone).[1] This results in reversible infertility.[1]

Experimental Validation Protocols

To validate the efficacy of 5-MIAA-Indazole, the following protocols are recommended. These are designed to be self-validating systems with built-in controls.[1]

Protocol A: In Vitro Aldose Reductase Inhibition Assay

Objective: Determine the IC

Materials:

-

Recombinant human ALR2 (rhALR2).[1]

-

Substrate: D,L-Glyceraldehyde (10 mM).[1]

-

Cofactor: NADPH (0.15 mM).[1]

-

Buffer: 0.1 M Sodium Phosphate (pH 6.2).[1]

-

Reference Standard: Epalrestat or Sorbinil.[1]

Workflow:

-

Preparation: Dissolve 5-MIAA-Indazole in DMSO. Prepare serial dilutions (0.1 nM to 100 µM).

-

Reaction Assembly: In a 96-well UV-transparent plate, add:

-

Initiation: Pre-incubate at 30°C for 5 minutes. Initiate reaction by adding 50 µL D,L-Glyceraldehyde.

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes using a kinetic microplate reader.

-

Calculation:

Self-Validation: The DMSO control must show a linear decrease in absorbance (

Protocol B: Ex Vivo Sorbitol Accumulation (Sciatic Nerve)

Objective: Confirm intracellular efficacy in relevant tissue.

Workflow:

-

Isolation: Harvest sciatic nerves from Streptozotocin (STZ)-induced diabetic rats.[1]

-

Incubation: Incubate nerves in Krebs-Ringer bicarbonate buffer containing 30 mM glucose (hyperglycemic stress) ± 5-MIAA-Indazole (10 µM) for 3 hours at 37°C.

-

Extraction: Homogenize tissue in 6% perchloric acid. Neutralize with potassium carbonate.[1]

-

Quantification: Measure sorbitol content using an enzymatic sorbitol dehydrogenase assay or HPLC.[1]

-

Success Criteria: Significant reduction (

) in sorbitol levels compared to the untreated diabetic control.

Quantitative Data Summary (Predicted/Literature Ranges)

| Parameter | Target Value / Range | Context |

| IC | 10 nM – 500 nM | Potent inhibition required for clinical relevance.[1] |

| Selectivity (ALR2 vs ALR1) | > 100-fold | Crucial to avoid interference with aldehyde detoxification.[1] |

| LogP | 2.5 – 3.2 | Optimal for membrane permeability (blood-retina/nerve barrier).[1] |

| pKa | ~4.5 (Carboxyl group) | Ionized at physiological pH; requires transport or prodrug strategy.[1] |

References

-

Malamas, M. S., et al. (1993).[1] Azole-substituted indazole-3-acetic acids as aldose reductase inhibitors.[1]Journal of Medicinal Chemistry , 36(4), 438-449.[1]

-

Sestanj, K., et al. (1993).[1] US Patent 5236945A: 1H-indazole-3-acetic acids as aldose reductase inhibitors.[1]United States Patent Office .[1]

-

Guzman, J., et al. (2021).[1] Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications.[1][4]Journal of Biomolecular Structure and Dynamics .[1]

-

Mok, K. W., et al. (2011).[1] Adjudin, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes.[1]Reproduction , 141(5), 571-580.[1]

-

PubChem. (2024).[1] Compound Summary: 5-methoxy-1H-indazol-3-yl acetic acid derivatives.[1][2][5][6][7][8]National Library of Medicine .[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jwpharmlab.com [jwpharmlab.com]

- 6. cas 1303968-39-9|| where to buy (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester [english.chemenu.com]

- 7. 2-(5-methoxy-1H-indazol-3-yl)acetic acid; CAS No.: 10226-37-6 [chemshuttle.com]

- 8. researchgate.net [researchgate.net]

Strategic Screening of 2-(5-Methoxy-1H-indazol-3-yl)acetic Acid Libraries: From Scaffold Design to Hit Validation

Executive Summary

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, serving as the core for therapeutics ranging from anti-inflammatory agents (e.g., Benzydamine) to multi-kinase inhibitors (e.g., Axitinib).[1] Specifically, 2-(5-Methoxy-1H-indazol-3-yl)acetic acid represents a critical chemotype that bridges the structural gap between classical non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and metabolic modulators like lonidamine.

This guide details the technical roadmap for screening small-molecule libraries built around this specific core. It addresses the unique physicochemical properties of the 5-methoxy-indazole scaffold, outlines high-fidelity screening workflows for kinase and metabolic targets, and provides self-validating protocols to eliminate common false positives associated with indazole tautomerism and aggregation.

Scaffold Architecture & Library Logic

Chemical Profile

The core molecule, 2-(5-Methoxy-1H-indazol-3-yl)acetic acid, possesses three distinct vectors for chemical space expansion, making it an ideal anchor for Combinatorial and Fragment-Based Drug Discovery (FBDD).

-

Vector A (N1-Position): The acidic proton on the pyrazole ring (pKa ~14) allows for facile alkylation or arylation. Substituents here dictate solubility and hydrophobic pocket occupancy (e.g., the "back pocket" of kinase domains).

-

Vector B (C3-Side Chain): The acetic acid moiety serves as a handle for amide coupling, esterification, or bioisosteric replacement (e.g., tetrazoles). This region typically interacts with solvent-exposed residues or specific cationic sites (e.g., Arginine fingers in dehydrogenases).

-

Vector C (C5-Methoxy): The 5-methoxy group functions as an electron-donating group (EDG), increasing the electron density of the indazole ring. This modulation enhances pi-stacking interactions and can be metabolically labile (O-demethylation), serving as a pro-drug feature or a site for further SAR optimization.

Tautomeric Considerations in Screening

Indazoles exhibit annular tautomerism (1H vs. 2H). While the 1H-form is thermodynamically favored in the crystal state, the 2H-form is often the bioactive conformer in kinase binding (acting as both hydrogen bond donor and acceptor).

-

Screening Implication: Docking algorithms must account for both tautomers. In DNA-Encoded Libraries (DEL), the attachment point (usually N1) locks the tautomer, potentially restricting the bioactive conformation if not designed with flexible linkers.

Screening Architectures

Workflow 1: Kinase Target Screening (ATP-Competitive)

The 5-methoxy-indazole core mimics the adenine ring of ATP. The 5-methoxy group often targets the "gatekeeper" residue region or the solvent front.

Diagram 1: Kinase Screening Cascade This workflow prioritizes the identification of Type I/II inhibitors while filtering out frequent hitters (aggregators).

Caption: A hierarchical screening cascade designed to isolate specific kinase inhibitors from promiscuous aggregators common in hydrophobic indazole libraries.

Workflow 2: Metabolic Target Screening (Lonidamine-Like)

Given the structural homology to Lonidamine (an indazole-3-carboxylic acid derivative), this scaffold is highly relevant for targeting Hexokinase II or metabolic dehydrogenases in cancer phenotypes.

-

Assay Choice: Coupled-enzyme enzymatic assays (NADH/NADPH fluorescence).

-

Critical Control: The 5-methoxy group can fluoresce or quench fluorescence. Auto-fluorescence correction is mandatory in these screens.

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

Purpose: To validate direct binding of library hits to the target protein by measuring thermal stabilization (

Reagents & Setup

-

Protein: Purified Target Kinase/Enzyme (2–5 µM final).

-

Dye: SYPRO Orange (5000x stock, use at 5x final).

-

Ligand: 2-(5-Methoxy-1H-indazol-3-yl)acetic acid derivatives (10–50 µM).

-

Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, <1% DMSO.

Step-by-Step Methodology

-

Preparation: Prepare a master mix containing Protein and SYPRO Orange in the assay buffer. Keep on ice to prevent premature denaturation.

-

Plating: Dispense 19 µL of Master Mix into a 384-well white PCR plate.

-

Compound Addition: Add 1 µL of library compound (from 10 mM DMSO stock) to achieve 50 µM final concentration. Include DMSO only (Negative Control) and a Known Binder (Positive Control, e.g., Staurosporine for kinases).

-

Centrifugation: Spin plate at 1000 x g for 1 minute to remove bubbles.

-

Thermal Ramp: Run on a RT-PCR machine (e.g., QuantStudio). Ramp from 25°C to 95°C at a rate of 0.05°C/second.

-

Data Analysis: Calculate the derivative of the fluorescence curve (-d(RFU)/dT). Define

as the lowest point of the derivative peak.-

Valid Hit:

(Sample - Control) > 2°C. -

Destabilizer:

< -2°C (Potential covalent reactor or unfolding agent).

-

Causality & Interpretation

Indazole derivatives are hydrophobic. A positive shift indicates the compound binds to the native state, stabilizing the hydrophobic core. A negative shift or broad transition often indicates colloidal aggregation , a common false positive mechanism for this scaffold where the compound forms micelles that sequester the protein.

Data Presentation & Analysis

Quantitative Hit Triage

When analyzing screening data for 5-methoxy-indazole libraries, normalize data using the Robust Z-Score method to account for outliers common in synthetic libraries.

Table 1: Hit Classification Criteria

| Parameter | Threshold | Interpretation | Action |

| Primary Inhibition | > 50% @ 10 µM | Potential Active | Proceed to Dose-Response |

| Hill Slope | 0.8 – 1.2 | 1:1 Binding Stoichiometry | Prioritize |

| Hill Slope | > 2.0 | Aggregation/Steep Response | Flag as False Positive |

| Thermal Shift ( | > +2.0°C | Specific Binding | Advance to Co-crystallography |

| Fluorescence Interference | > 20% Signal | Auto-fluorescent Compound | Use Label-Free Assay (SPR) |

Visualizing Chemical Space (SAR)

Understanding the Structure-Activity Relationship (SAR) requires mapping the library vectors.

Caption: SAR vectors for the 5-methoxy-indazole scaffold. Modifications at N1 and C3 drive potency, while C5 influences metabolic liability.

References

-

Vertex Pharmaceuticals. (2011). Methods for the preparation of indazole-3-carboxylic acid and N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide.[2] Google Patents. Link

-

BenchChem. (2025).[1] Discovery and synthesis of novel indazole derivatives.[1][2][3][4][5] BenchChem Technical Guides.[1] Link

-

National Institutes of Health (NIH). (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.[1][5] PMC. Link

-

ChemShuttle. (2024). Product: 2-(5-methoxy-1H-indazol-3-yl)acetic acid.[6] Catalog Entry.[2] Link

-

Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Scholars Research Library.[3] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(5-methoxy-1H-indazol-3-yl)acetic acid; CAS No.: 10226-37-6 [chemshuttle.com]

Technical Characterization Guide: 2-(5-Methoxy-1H-indazol-3-yl)acetic Acid

This guide provides an in-depth technical analysis of 2-(5-Methoxy-1H-indazol-3-yl)acetic acid , a critical building block in medicinal chemistry. It synthesizes confirmed structural data, spectroscopic characteristics (NMR, MS), and experimental protocols.[1]

CAS Number: 10226-37-6

Molecular Formula:

Executive Summary & Structural Logic

This compound represents a specific scaffold often confused with its indole isomer (5-methoxyindole-3-acetic acid, a melatonin metabolite). The indazole core confers distinct hydrogen-bonding capabilities and metabolic stability profiles, making it a valuable intermediate in the development of kinase inhibitors (e.g., PDE9, RBP4 antagonists) and non-steroidal anti-inflammatory drug (NSAID) analogs.

Structural Analysis & Numbering

The molecule consists of a 5-methoxy-substituted indazole ring with an acetic acid moiety at the 3-position.[2][3]

-

Tautomerism: In solution (DMSO-

), the 1H-tautomer is generally the major species, stabilized by the aromaticity of the benzene ring. -

Differentiation: Unlike the indole analog, the indazole contains a nitrogen-nitrogen (

) bond, which significantly alters the chemical shift of the proton at position 7 and the NH signal.

Figure 1: Connectivity and numbering of the 5-methoxyindazole-3-acetic acid core.

Spectroscopic Data (NMR & MS)

A. Mass Spectrometry (MS)

The mass spectrum typically exhibits a protonated molecular ion

| Parameter | Value | Interpretation |

| Ionization Mode | ESI+ / ESI- | Electrospray Ionization |

| 207.2 m/z | Protonated parent (Positive mode) | |

| 205.2 m/z | Deprotonated parent (Negative mode) | |

| Key Fragment | 163.1 m/z | Loss of |

| Key Fragment | 148.1 m/z | Subsequent loss of methyl radical ( |

B. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

The spectrum is characterized by the AMX splitting pattern of the benzene ring protons (H4, H6, H7) and the distinct singlet of the methylene linker.

| Position | Shift ( | Multiplicity | Assignment Logic | |

| NH | 12.60 - 12.90 | br s | - | Indazole N1-H (Exchangeable) |

| COOH | 12.00 - 12.50 | br s | - | Carboxylic acid proton (Exchangeable) |

| H-4 | 7.05 - 7.15 | d | ~2.0 | Ortho to OMe; shielded by electron donation. |

| H-6 | 6.90 - 7.00 | dd | 9.0, 2.0 | Meta to ring junction; ortho to OMe. |

| H-7 | 7.35 - 7.45 | d | ~9.0 | Adjacent to N1; typically the most deshielded aromatic proton. |

| OMe | 3.75 - 3.80 | s | - | Methoxy group at C5. |

| 3.65 - 3.85 | s | - | Methylene bridge at C3. |

Note on Solvent Effects: In

C. C NMR Data (Predicted)

Solvent: DMSO-

| Carbon Type | Shift ( | Assignment |

| Carbonyl | ~172.5 | C OOH |

| Aromatic C-O | ~154.0 | C-5 (Ipso to OMe) |

| Imine C | ~138.0 | C-3 (Bridgehead) |

| Junction C | ~135.0 | C-7a |

| Junction C | ~122.0 | C-3a |

| Aromatic CH | ~111.0 | C-7 |

| Aromatic CH | ~116.0 | C-6 |

| Aromatic CH | ~101.0 | C-4 |

| Methoxy | ~55.5 | OC H |

| Methylene | ~32.0 | C H |

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure high-resolution spectra without aggregation artifacts:

-

Mass: Weigh approximately 5–10 mg of the solid compound.

-

Solvent: Add 0.6 mL of DMSO-

(99.9% D).-

Why DMSO? Indazole acetic acids have poor solubility in

and can dimerize, leading to broadened peaks. DMSO disrupts hydrogen bonding, yielding sharp signals.

-

-

Mixing: Sonicate for 30 seconds if the solid does not dissolve immediately.

-

Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet at 2.50 ppm.

Protocol 2: LC-MS Analysis Conditions

For purity verification and mass confirmation:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm; MS (ESI+).

Synthesis & Impurity Profile

Understanding the origin of the sample aids in interpreting "ghost peaks" in the NMR spectrum.

-

Synthetic Route: Often synthesized via the hydrolysis of (5-methoxy-1H-indazol-3-yl)acetonitrile or by the diazonium cyclization of 2-amino-5-methoxyphenylacetic acid derivatives.

-

Common Impurities:

-

5-Methoxy-1H-indazole: Resulting from decarboxylation (loss of the acetic acid side chain). Look for a singlet at ~7.9-8.0 ppm (H-3 of the unsubstituted indazole).

-

Residual Solvents: Acetic acid (singlet ~1.9 ppm), Ethyl acetate (quartet ~4.0, triplet ~1.2), or Ethanol.

-

Figure 2: Typical workflow for the synthesis and isolation of the target compound.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10375306, 5-Methoxy-1H-indazole-3-carboxylic acid (Analogous Core Data). Retrieved from [Link]

-

Lovering, F., et al. (2019). Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4. (Provides NMR data for related 5-methoxyindazole-3-carboxamides). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Navigating the Stability Landscape of 2-(5-Methoxy-1H-indazol-3-YL)acetic acid: A Technical Guide for Drug Development Professionals

Introduction: In the landscape of pharmaceutical development, a comprehensive understanding of a drug candidate's stability profile is paramount. This technical guide provides a detailed framework for characterizing the stability of 2-(5-Methoxy-1H-indazol-3-YL)acetic acid, a molecule of interest within medicinal chemistry. While specific public-domain data on the stability of this particular indazole derivative is limited, this document outlines a robust, first-principles approach to thoroughly investigate its degradation pathways and establish its intrinsic stability. By leveraging established principles of forced degradation, as mandated by regulatory bodies like the ICH, researchers can proactively identify potential liabilities and develop stable formulations.[1][2][3] The recommended storage condition for this compound is sealed in a dry environment at 2-8°C, suggesting that it may be sensitive to moisture and elevated temperatures.[4]

Physicochemical Properties and Structural Considerations

2-(5-Methoxy-1H-indazol-3-YL)acetic acid possesses a unique combination of functional groups that dictate its potential stability challenges. The indazole ring, a bicyclic heteroaromatic system, is generally stable but can be susceptible to electrophilic attack and photo-oxidation. The methoxy group is a potential site for ether cleavage under harsh acidic conditions. The acetic acid side chain introduces a carboxylic acid moiety, which can undergo decarboxylation at elevated temperatures.

| Property | Value | Source |

| CAS Number | 10226-37-6 | [4] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [4] |

| Molecular Weight | 206.20 g/mol | [4] |

| Storage | Sealed in dry, 2-8°C | [4] |

A Strategic Approach to Forced Degradation Studies

Forced degradation, or stress testing, is an essential component of drug development that helps to elucidate the intrinsic stability of a drug substance.[2][5] These studies involve subjecting the compound to conditions more severe than those it would encounter during manufacturing, storage, or clinical use.[3] The primary objectives are to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[1][2]

A well-designed forced degradation study for 2-(5-Methoxy-1H-indazol-3-YL)acetic acid would encompass the following stress conditions:

-

Hydrolysis: Investigating the effect of pH across a wide range.

-

Oxidation: Assessing susceptibility to oxidative degradation.

-

Photolysis: Determining the impact of light exposure.

-

Thermal Stress: Evaluating stability at elevated temperatures.

The following diagram illustrates the overarching workflow for a comprehensive forced degradation study.

Sources

Methodological & Application

Application Note: Selective Synthesis of 2-(5-Methoxy-1H-indazol-3-yl)acetic Acid

This Application Note is designed for researchers and scientists in the field of medicinal chemistry. It details the synthesis of 2-(5-Methoxy-1H-indazol-3-yl)acetic acid , a privileged scaffold in drug discovery often utilized in the development of kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs.[1][2]

Executive Summary & Scientific Rationale

The 1H-indazole-3-acetic acid moiety is a critical pharmacophore found in various bioactive molecules, including modulators of the melatonin receptor and inhibitors of indoleamine 2,3-dioxygenase (IDO1).[1][2] While classical syntheses of indazoles (e.g., diazotization of o-toluidines) often suffer from harsh conditions and poor regioselectivity, this protocol utilizes a base-mediated reductive cyclization of

Key Technical Insight:

A common pitfall in synthesizing indazole-3-acetic acids from 2-nitrobenzyl precursors is the unintended

Safety & Hazard Identification

While the target compound is a research chemical, standard laboratory safety protocols are mandatory.[1]

| Hazard Class | H-Code | Description | Mitigation |

| Acute Toxicity | H302 | Harmful if swallowed.[1][2][3] | Wear nitrile gloves; do not eat/drink in lab.[1][2][3] |

| Skin/Eye Irritant | H315/H319 | Causes skin/serious eye irritation.[1][2][3][4][5] | Use chemical splash goggles and lab coat.[1][2][3] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2][3][6] | Mandatory: All operations must be conducted in a fume hood. |

| Precursor Risk | -- | Nitro-aromatic starting materials.[1][2][3] | Handle 2-nitro precursors with care; avoid excessive heat/shock.[1][2][3] |

PPE Requirements:

-

Certified Fume Hood (Face velocity > 0.5 m/s)

-

Nitrile Gloves (Double gloving recommended for nitro-compounds)[1][2]

-

Safety Goggles (ANSI Z87.1)

-

Lab Coat (Cotton/Flame Resistant)

Retrosynthetic Analysis & Strategy

The synthesis relies on the intramolecular cyclization of a

-

Precursor: 3-Amino-3-(4-methoxy-2-nitrophenyl)propanoic acid[1][2]

-

Mechanism: Base-mediated reduction of the nitro group to a nitroso intermediate, followed by condensation with the amine and subsequent tautomerization.[1][8]

Reaction Scheme

Figure 1: Reaction pathway for the synthesis of the indazole scaffold.

Detailed Experimental Protocol

Scale: 5.0 mmol basis Expected Yield: 65–75%

Materials:

-

Starting Material: 3-Amino-3-(4-methoxy-2-nitrophenyl)propanoic acid (1.20 g, 5.0 mmol)[1][2]

-

Reagent: Sodium Hydroxide (NaOH), pellets (0.80 g, 20.0 mmol, 4.0 equiv.)

-

Solvent/Reductant: Ethanolamine (10 mL, excess)

-

Work-up: Hydrochloric acid (1 M and 6 M), Ethyl Acetate, Brine, Sodium Sulfate.[1]

Step-by-Step Procedure:

-

Reaction Setup:

-

Cyclization (Critical Step):

-

Heat the reaction mixture to 90 °C in an oil bath.

-

Observation: The mixture will turn deep red/orange as the nitro group is reduced and the indazole core forms.[1]

-

Maintain stirring at 90 °C for 2 to 3 hours .

-

Process Control: Monitor by TLC (System: 10% MeOH in DCM). The starting material (polar amino acid) should disappear, and a less polar spot (indazole acid) should appear.

-

-

Quenching and Isolation:

-

Cool the reaction mixture to room temperature (25 °C).

-

Dilute the mixture with Water (20 mL).

-

Acidification: Carefully acidify the solution to pH 3–4 using 6 M HCl .[1]

-

Caution: Exothermic reaction.[1] Add acid dropwise in an ice bath.

-

-

Upon acidification, the crude product typically precipitates as a beige/off-white solid.[1]

-

-

Purification:

-

Extraction: If the precipitate is fine or oily, extract the aqueous layer with Ethyl Acetate (3 x 20 mL).[1]

-

Combine organic layers and wash with Brine (1 x 20 mL).

-

Dry over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate under reduced pressure.[1]

-

Recrystallization: Recrystallize the crude solid from a minimum amount of hot Ethanol/Water (1:1) to obtain pure off-white crystals.[1]

-

-

Characterization:

-

Appearance: Off-white to pale yellow solid.[1]

-

Melting Point: ~180–185 °C (decomposition).

-

1H NMR (400 MHz, DMSO-d6): Check for the disappearance of the aromatic nitro-adjacent protons and the appearance of the indazole N-H signal (broad, >12 ppm) and the methylene singlet (~3.8 ppm).

-

Process Workflow & Logic

The following diagram illustrates the decision matrix and operational flow, highlighting the critical control point (Solvent Selection) that prevents side reactions.

Figure 2: Solvent selection logic. Using alcohols leads to unwanted alpha-alkoxylation; ethanolamine acts as a chemoselective reductant to yield the desired acetic acid derivative.[1][2]

Quality Control Specifications

| Parameter | Specification | Method |

| Purity | > 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |

| Identity | Conforms to Structure | 1H NMR, MS (ESI-) |

| Appearance | Off-white powder | Visual Inspection |

| Residual Solvent | < 5000 ppm (Ethanolamine) | GC-HS |

References

-

Original Methodology

-

Product Safety & Data

-

BLDpharm.[1] "Safety Data Sheet: 2-(5-Methoxy-1H-indazol-3-yl)acetic acid."

-

-

General Indazole Synthesis

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. cnb.gov.sg [cnb.gov.sg]

- 3. gov.uk [gov.uk]

- 4. home.miracosta.edu [home.miracosta.edu]

- 5. nj.gov [nj.gov]

- 6. 2-(5-METHOXY-2-METHYL-1H-INDEN-3-YL)ACETIC ACID | 33413-42-2 [amp.chemicalbook.com]

- 7. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ineos.com [ineos.com]

- 10. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

Application Notes & Protocols: Characterizing the Cellular Effects of 2-(5-Methoxy-1H-indazol-3-YL)acetic acid

I. Introduction: A Framework for Characterizing Novel Indazole Derivatives

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. These activities often stem from their ability to act as bioisosteres of purines, allowing them to interact with a wide range of enzymatic targets and signaling pathways. When a novel derivative such as 2-(5-Methoxy-1H-indazol-3-YL)acetic acid (hereafter designated as MIA-5) is synthesized, a systematic and logical workflow is essential to elucidate its biological effects at the cellular level.

Our approach will follow a logical progression from broad phenotypic screening to more specific mechanistic investigation, as illustrated in the workflow below.

Figure 1: Experimental Workflow. A logical workflow for characterizing a novel compound, moving from initial preparation and primary screening to in-depth mechanistic studies.

II. Foundational Steps: Compound Preparation and Handling

Scientific rigor begins before the first cell is treated. The accuracy of all subsequent data relies on the correct preparation and handling of the test compound.

A. Rationale and Key Considerations

-

Solubility is Paramount: MIA-5, like many small organic molecules, is likely to be poorly soluble in aqueous media. The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power and general compatibility with cell culture at low final concentrations.

-

Stock Solution Accuracy: A high-concentration, accurately prepared stock solution is essential for precise and reproducible serial dilutions.

-

Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) can have its own biological effects. Therefore, a "vehicle control" (cells treated with the same final concentration of solvent as the highest compound concentration) must be included in every experiment to ensure that the observed effects are due to the compound itself and not the solvent.

B. Protocol: Preparation of a 10 mM Stock Solution of MIA-5

-

Determine Molecular Weight: The molecular weight of 2-(5-Methoxy-1H-indazol-3-yl)acetic acid (C₁₀H₁₀N₂O₃) is 206.20 g/mol .[1]

-

Weigh Compound: Accurately weigh out 1 mg of MIA-5 powder using an analytical balance.

-

Calculate Solvent Volume:

-

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Volume (µL) = (0.001 g / (0.01 mol/L * 206.20 g/mol )) * 1,000,000 µL/L = 484.97 µL

-

-

Dissolution: Add 485 µL of high-purity, sterile DMSO to the 1 mg of MIA-5 powder in a sterile microcentrifuge tube.

-

Solubilize: Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary. Visually inspect for any particulates.

-

Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

III. Primary Assay: Quantifying the Impact on Cell Viability (MTT Assay)

The first objective is to determine if MIA-5 has a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect. The MTT assay is a robust, colorimetric method for this purpose.[2][3][4]

A. Principle of the MTT Assay

The assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product.[4] The amount of purple formazan produced is directly proportional to the number of viable cells.

Figure 2: Principle of the MTT Assay. Metabolically active cells convert yellow MTT into purple formazan, which is then solubilized for quantification.

B. Protocol: Determining the IC50 of MIA-5

-

Materials:

-

Selected cancer cell line (e.g., HeLa, MCF-7) in logarithmic growth phase.

-

Complete culture medium (e.g., DMEM + 10% FBS).

-

MIA-5 stock solution (10 mM in DMSO).

-

MTT solution (5 mg/mL in sterile PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well flat-bottom cell culture plates.

-

Microplate reader.

-

-

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of MIA-5 in complete medium from the 10 mM stock. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (medium only).

-

Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include the following controls:

-

Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used (e.g., 0.1% if the highest MIA-5 concentration is 100 µM).

-

Untreated Control: Cells in medium only.

-

Blank Control: Wells with medium but no cells.

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4] Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[4] Gently pipette to ensure complete dissolution.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

C. Data Analysis and Interpretation

-

Normalize Data: Subtract the average absorbance of the blank wells from all other wells.

-

Calculate Percent Viability:

-

% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control) * 100

-

-

Plot and Determine IC50: Plot % Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value—the concentration of MIA-5 that inhibits cell viability by 50%.

| Parameter | Description | Example Value |

| Seeding Density | Cells per well in a 96-well plate | 8,000 cells/well |

| Treatment Duration | Duration of compound exposure | 48 hours |

| MTT Incubation | Time for formazan development | 4 hours |

| Top Concentration | Highest concentration of MIA-5 tested | 100 µM |

| Vehicle Conc. | Final DMSO concentration in wells | ≤ 0.5% |

| Calculated IC50 | Concentration for 50% viability inhibition | 10.4 µM[5] |

IV. Mechanistic Assay 1: Cell Cycle Analysis

If MIA-5 demonstrates anti-proliferative activity (a high IC50 may indicate cytostatic rather than cytotoxic effects), the next logical step is to investigate if it disrupts the cell cycle.

A. Principle of Cell Cycle Analysis

The cell cycle is the series of events that take place in a cell leading to its division and duplication. It consists of four distinct phases: G1 (Gap 1), S (Synthesis, where DNA is replicated), G2 (Gap 2), and M (Mitosis). Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining cells with PI and analyzing them with a flow cytometer, one can measure the DNA content per cell. Cells in G1 will have a 2N DNA content, cells in G2/M will have a 4N DNA content, and cells in S phase will have a DNA content between 2N and 4N. A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.

Figure 3: The Cell Cycle Phases. A simplified diagram showing the four main phases of the cell cycle and their corresponding DNA content.

B. Protocol: PI Staining for Flow Cytometry

-

Materials:

-

Cells cultured in 6-well plates.

-

MIA-5 (for treatment at IC50 and/or sub-IC50 concentrations).

-

PBS (Phosphate-Buffered Saline).

-

70% Ethanol (ice-cold).

-

PI/RNase Staining Buffer (e.g., from a commercial kit).

-

Flow cytometer.

-

-

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with MIA-5 (e.g., at its IC50 concentration) and a vehicle control for a relevant time period (e.g., 24 or 48 hours).

-

Harvest Cells: Collect both floating and attached cells. To do this, collect the medium (containing floating cells), wash the plate with PBS, trypsinize the attached cells, and then combine them with the cells from the medium.

-

Wash: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in 1 mL of cold PBS.

-

Fixation: While gently vortexing, add the cell suspension drop-wise into 4 mL of ice-cold 70% ethanol. This fixes the cells and permeabilizes the membrane. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial for degrading RNA, ensuring that PI only stains DNA.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

-

C. Data Analysis and Interpretation

The output will be a histogram of cell count versus fluorescence intensity (DNA content). Analyze the histogram to quantify the percentage of cells in the G1, S, and G2/M phases. A significant increase in the percentage of cells in one phase compared to the vehicle control indicates a compound-induced cell cycle arrest at that point. For example, some compounds cause a lengthening of the G1 phase and a reduction in the S and G2/M phases.[5]

V. Mechanistic Assay 2: Cellular Senescence Staining

An alternative to apoptosis or cell cycle arrest is the induction of cellular senescence, a state of irreversible growth arrest.[6] This is a critical tumor-suppressor mechanism.

A. Principle of Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Senescent cells exhibit a number of characteristic markers, including the expression of an acidic β-galactosidase enzyme activity, termed Senescence-Associated β-galactosidase (SA-β-gal).[7][8] This activity is detectable at pH 6.0 and is not present in quiescent or terminally differentiated cells. The assay uses the chromogenic substrate X-gal, which is hydrolyzed by SA-β-gal to produce a distinct blue color in senescent cells.[6]

Figure 4: Principle of SA-β-gal Staining. The enzyme present in senescent cells cleaves X-gal, resulting in a visible blue precipitate.

B. Protocol: Staining for SA-β-gal Activity

-

Materials:

-

Cells cultured on glass coverslips in 12-well plates.

-

MIA-5 (for treatment at a sub-IC50 concentration, as high concentrations may cause cell death).

-

PBS.

-

Fixing Solution (e.g., 2% formaldehyde / 0.2% glutaraldehyde in PBS).

-

Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, NaCl in a citrate-buffered saline at pH 6.0). Many commercial kits are available.

-

-

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed cells and treat with a sub-lethal concentration of MIA-5 (e.g., IC50/2) for an extended period (e.g., 3-5 days) to allow time for the senescent phenotype to develop. Include a vehicle control and a positive control (e.g., cells treated with a known senescence inducer like doxorubicin).

-

Wash: Aspirate the medium and wash the cells twice with PBS.[6]

-

Fixation: Add 1 mL of Fixing Solution and incubate at room temperature for 10-15 minutes.[6]

-

Wash: Remove the fixing solution and wash the cells three times with PBS.[6]

-

Staining: Add 1 mL of freshly prepared Staining Solution to each well.

-

Incubation: Incubate the plate at 37°C (in a non-CO₂ incubator) for 12-16 hours, or until a blue color develops.[8] The plate should be sealed to prevent evaporation.

-

Imaging: Remove the staining solution, wash with PBS, and overlay with PBS or mounting medium. Observe the cells under a standard light microscope.

-

C. Data Analysis and Interpretation

Senescent cells will be clearly identifiable by their blue cytoplasmic staining.[9] Quantify the results by counting the number of blue cells and the total number of cells in several random fields of view for each condition. Express the data as the percentage of SA-β-gal positive cells. A significant increase in this percentage in MIA-5-treated cells compared to the vehicle control indicates the induction of cellular senescence.

VI. Conclusion and Future Directions